molecular formula C17H14N4O3 B3824141 1-Naphthalen-2-yl-3-(4-nitroanilino)urea

1-Naphthalen-2-yl-3-(4-nitroanilino)urea

Cat. No.: B3824141
M. Wt: 322.32 g/mol
InChI Key: AIQVUMYXOZOEQH-UHFFFAOYSA-N
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Description

1-Naphthalen-2-yl-3-(4-nitroanilino)urea is a urea derivative featuring a naphthalene moiety at the 1-position and a 4-nitroanilino group at the 3-position. Its molecular structure combines aromatic and electron-withdrawing groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

1-naphthalen-2-yl-3-(4-nitroanilino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c22-17(20-19-14-7-9-16(10-8-14)21(23)24)18-15-6-5-12-3-1-2-4-13(12)11-15/h1-11,19H,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQVUMYXOZOEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NNC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Naphthalen-2-yl-3-(4-nitroanilino)urea typically involves the reaction of 1-naphthylamine with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 1-naphthylamine and 4-nitrophenyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.

    Procedure: The 1-naphthylamine is dissolved in the solvent, and 4-nitrophenyl isocyanate is added dropwise with stirring. The reaction mixture is then stirred for several hours to ensure complete reaction.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-Naphthalen-2-yl-3-(4-nitroanilino)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It has been used as a probe to study enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of biological processes.

Mechanism of Action

The mechanism of action of 1-Naphthalen-2-yl-3-(4-nitroanilino)urea involves its interaction with specific molecular targets. The nitroaniline group can participate in redox reactions, while the urea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Molecular Features

The compound belongs to a broader class of diarylurea derivatives. Key analogs include:

Compound Name Substituents/R-Groups Molecular Formula Key Features
1-Naphthalen-2-yl-3-(4-nitroanilino)urea 1-Naphthalen-2-yl, 3-(4-nitroanilino) C₁₇H₁₄N₄O₃ Electron-withdrawing nitro group enhances stability; naphthalene provides π-π stacking potential .
1-(4-Aminophenyl)-3-naphthalen-1-ylurea 1-Naphthalen-1-yl, 3-(4-aminophenyl) C₁₇H₁₅N₃O Amino group increases reactivity (e.g., in dye synthesis) but reduces oxidative stability compared to nitro analogs .
1,3-Bis[(4-nitrophenyl)amino]urea Two 4-nitroanilino groups C₁₃H₁₂N₆O₅ Symmetric structure with dual nitro groups; higher melting point (decomposes at 265°C) due to strong intermolecular interactions .
1-(1-Naphthalenylsulfonyl)-3-(4-chlorophenyl)urea 1-Naphthalenylsulfonyl, 4-chlorophenyl C₁₇H₁₃ClN₂O₃S Sulfonyl group enhances hydrophilicity; chlorophenyl contributes to halogen bonding .
N,N'-[2-(2-Naphthalenesulfonyloxy)phenyl]urea Naphthalenesulfonyloxy groups C₂₃H₁₈N₂O₆S₂ Bulky sulfonyloxy substituents reduce crystallinity; used in polymer modification .

Physicochemical Properties

  • Thermal Stability: Nitroanilino-substituted ureas exhibit high thermal stability (>200°C), as seen in 1,3-bis[(4-nitrophenyl)amino]urea (decomposition at 265°C) . In contrast, amino-substituted analogs (e.g., 1-(4-aminophenyl)-3-naphthalen-1-ylurea) are prone to oxidation, limiting high-temperature applications .
  • Solubility: Sulfonyl-containing derivatives (e.g., 1-(1-naphthalenylsulfonyl)-3-(4-chlorophenyl)urea) show improved solubility in polar solvents (DMSO, DMF) due to sulfonyl groups, whereas nitroanilino analogs are more lipophilic .
  • Crystallinity: Crystallographic studies on related compounds (e.g., 2-(4-nitroanilino)-4,5,6,7-tetrahydro-1,2-benzisothiazolium perchlorate) reveal monoclinic systems (space group P121/c1) with hydrogen-bonded networks, suggesting similar packing behavior for nitroanilino-ureas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthalen-2-yl-3-(4-nitroanilino)urea
Reactant of Route 2
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1-Naphthalen-2-yl-3-(4-nitroanilino)urea

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